Product packaging for Flestolol(Cat. No.:CAS No. 100511-22-6)

Flestolol

Cat. No.: B10784356
CAS No.: 100511-22-6
M. Wt: 327.35 g/mol
InChI Key: ZPLOQFLCMVIWRY-UHFFFAOYSA-N
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Description

Flestolol is a useful research compound. Its molecular formula is C15H22FN3O4 and its molecular weight is 327.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22FN3O4 B10784356 Flestolol CAS No. 100511-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O4/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLOQFLCMVIWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868981
Record name 3-{[1-(Carbamoylamino)-2-methylpropan-2-yl]amino}-2-hydroxypropyl 2-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87721-62-8, 100511-22-6
Record name Flestolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87721-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flestolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087721628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flestolol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100511226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[1-(Carbamoylamino)-2-methylpropan-2-yl]amino}-2-hydroxypropyl 2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLESTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI02075E1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLESTOLOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WX8P569M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical and Theoretical Context of Flestolol Research

Genesis and Early Development within Beta-Adrenergic Antagonist Chemistry

The concept of adrenergic receptors, which mediate the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), was pioneered by Raymond Alquist in 1948. mhmedical.comwikipedia.orgresearchgate.net He postulated the existence of distinct alpha (α) and beta (β) receptors based on differential responses to various agonists in different tissues. mhmedical.comwikipedia.org This foundational work provided the theoretical basis for the development of drugs that could selectively block these receptors.

The first beta-adrenergic antagonist, pronethalol, was synthesized in 1958 by Sir James Black. mhmedical.comwikipedia.org Although pronethalol was later withdrawn due to toxicity concerns, its development marked a significant step in translating adrenergic receptor theory into therapeutic agents. mhmedical.comwikipedia.org This led to the rapid development of subsequent beta-blockers, including propranolol, which became the prototype of the first generation of these drugs. mhmedical.comwikipedia.org The field continued to evolve, leading to the classification of beta-blockers into generations based on their selectivity for beta-receptor subtypes (β1, β2, and β3) and the presence of additional properties like vasodilation. revespcardiol.orgjove.comresearchgate.netrevespcardiol.org

Evolution of Ultrashort-Acting Beta-Blockers (e.g., Esmolol (B25661), Landiolol (B1674458), Flestolol)

The need for precise control over the duration of beta-blockade, particularly in acute clinical settings, spurred the development of ultrashort-acting agents. Esmolol, Landiolol, and This compound (B107670) are notable examples of compounds designed with this characteristic. wikipedia.orgwikipedia.orgcenmed.comingentaconnect.comfrontiersin.org Esmolol, patented in 1980 and approved for medical use in 1987, is a cardioselective beta-1 receptor blocker known for its rapid onset and very short duration of action. wikipedia.orgmims.com Landiolol is another ultrashort-acting, selective β1-adrenergic receptor blocker, initially approved in Japan. wikipedia.orgguidetopharmacology.orgmdpi.comnih.gov this compound also emerged as a short-acting beta-adrenergic receptor antagonist. wikipedia.org The development of these agents represented a specific focus within beta-blocker research to address clinical situations requiring quickly reversible sympathetic blockade.

Pioneering Studies in Beta-Adrenergic Receptor Antagonism

Pioneering studies in beta-adrenergic receptor antagonism, following Alquist's initial hypothesis, focused on identifying compounds that could block the effects of catecholamines. mhmedical.comwikipedia.orgresearchgate.net The synthesis of dichloroisoproterenol (B1670464) (DCI) in the 1950s, initially thought to be a bronchodilator, revealed antagonistic effects on the heart, further supporting the concept of beta receptors and providing a template for subsequent drug design. wikipedia.orgrevespcardiol.orgjove.com Sir James Black's work, inspired by Ahlquist's theory, directly aimed at finding a drug to block the "excitatory" effect of catecholamines on the myocardium to treat conditions like angina. mhmedical.comrevespcardiol.orgnih.gov This led to the discovery and development of propranolol, a significant breakthrough that revolutionized the management of cardiovascular diseases. mhmedical.comwikipedia.orgrevespcardiol.orgnih.gov These early studies established the therapeutic potential of beta-adrenergic blockade and laid the groundwork for the design of increasingly refined beta-blockers, including those with ultrashort durations of action.

Academic Justification for Investigating Ultrashort-Acting Pharmacophores

The academic and clinical justification for investigating ultrashort-acting beta-blockers stems from the need for fine-tuned control over sympathetic tone, particularly in critical care and surgical settings. Traditional beta-blockers have longer durations of action, which can be problematic if rapid reversal of effect is required due to adverse events such as profound bradycardia or hypotension. ingentaconnect.com Ultrashort-acting agents like this compound, Esmolol, and Landiolol offer the advantage of rapid metabolism and elimination, allowing for quick adjustment or termination of beta-blockade. wikipedia.orgmdpi.comnih.govmdpi.com This is particularly valuable in situations where hemodynamic status is labile or where the duration of sympathetic stimulation is transient. Research into these pharmacophores is justified by the potential to improve patient safety and management in acute conditions.

Role of Ester Moieties in Modulating Pharmacological Duration

A key design principle in developing ultrashort-acting beta-blockers like this compound, Esmolol, and Landiolol is the incorporation of metabolically labile ester moieties. wikipedia.orgingentaconnect.comnih.govmdpi.com These ester groups are susceptible to rapid hydrolysis by esterases present in blood and tissues, leading to the formation of inactive or significantly less active metabolites. wikipedia.orgingentaconnect.commdpi.comnih.govdrugbank.com This rapid enzymatic cleavage is the primary mechanism responsible for the short duration of action of these compounds. wikipedia.orgmdpi.comdrugbank.com

In the case of Esmolol, the ester linkage is rapidly hydrolyzed by esterases, primarily in the cytosol of red blood cells, resulting in a very short elimination half-life of about nine minutes. wikipedia.orgmdpi.comdrugbank.com Similarly, Landiolol, which also contains an ester bond, is rapidly metabolized in plasma by pseudocholinesterases and carboxylesterases. nih.gov this compound, too, is an ester-containing ultrashort-acting beta-blocker, and its metabolism involves hydrolysis mediated by esterases. nih.govnih.gov Studies have characterized the blood esterases responsible for this compound metabolism, noting activity in the plasma of humans, dogs, rats, and guinea pigs. nih.gov The rate of this compound metabolism can be influenced by other compounds metabolized by similar esterases, such as succinylcholine, procaine, and chloroprocaine. nih.gov Polymorphisms in carboxylesterases have also been indicated by the pattern of this compound ester metabolism in certain animal models. annualreviews.orgvettimes.co.uk The strategic placement of ester groups within the molecular structure of these beta-blockers allows for predictable and rapid inactivation, providing clinicians with greater control over the level and duration of sympathetic blockade. wikipedia.orgingentaconnect.comnih.govmdpi.com

Table 1: Properties of Ultrashort-Acting Beta-Blockers

CompoundPrimary Metabolism PathwayKey Structural Feature for Short ActionElimination Half-Life (Esmolol)PubChem CID
EsmololEster hydrolysis by esterases (primarily in RBCs) wikipedia.orgmdpi.comdrugbank.comEster moiety wikipedia.orgingentaconnect.commdpi.com~9 minutes wikipedia.orgderangedphysiology.com59768 wikipedia.orgmims.comwikidata.orgnih.gov
LandiololHydrolysis by pseudocholinesterases and carboxylesterases nih.govEster bond nih.gov~4 minutes mdpi.com114905 wikipedia.orgguidetopharmacology.orgwikidata.orgfishersci.casigmaaldrich.com
This compoundHydrolysis by esterases (in plasma) nih.govnih.govEster moiety nih.govNot specified in search results55885 wikipedia.orgnih.govuni.lu

Table 2: Esterase Activity on this compound in Different Species

SpeciesEsterase Activity LocationRelative Activity (Qualitative based on search results)Inhibition by Echothiophate, Eserine, Sodium Fluoride (B91410)Polymorphism Observed
HumanPlasma nih.govGreatest nih.govYes (Echothiophate, Eserine, Sodium Fluoride) nih.govIndicated by metabolism pattern annualreviews.orgvettimes.co.uk
DogPlasma nih.govModerate nih.govYes (Echothiophate, Eserine, Sodium Fluoride) nih.govNot observed nih.gov
RatPlasma nih.govLowest nih.govYes (Echothiophate, Eserine, Sodium Fluoride) nih.govNot observed nih.gov
Guinea PigPlasma nih.govGreatest nih.govYes (Echothiophate, Sodium Fluoride), No (Eserine) nih.govNot observed nih.gov
RabbitBlood, Cornea nih.govBimodal distribution (Fast/Slow hydrolyzers) nih.govNot explicitly detailed in search results for all inhibitorsYes nih.govannualreviews.orgvettimes.co.uk

Molecular and Receptor Level Pharmacology of Flestolol

Beta-Adrenergic Receptor Binding Kinetics and Thermodynamics

The interaction of a ligand like flestolol (B107670) with its receptor involves dynamic processes of association and dissociation, governed by kinetic and thermodynamic principles. excelleratebio.combindingsolution.com These interactions can be quantitatively described by parameters such as the equilibrium dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff). excelleratebio.combindingsolution.com

Equilibrium Dissociation Constant (Kd) Determination and Methodologies

The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which half of the receptor population is occupied at equilibrium. excelleratebio.comgiffordbioscience.com It is an inverse measure of the affinity between the ligand and the receptor; a lower Kd indicates higher affinity. excelleratebio.comgiffordbioscience.com The Kd can be determined using various methodologies, including saturation binding assays. giffordbioscience.comnih.gov These assays typically involve incubating increasing concentrations of a radiolabeled ligand with a fixed amount of receptor material (such as cell membranes or tissue homogenates) to directly measure receptor binding. giffordbioscience.comnih.gov Analysis of the binding data using non-linear curve-fitting programs allows for the determination of Kd and the maximum number of binding sites (Bmax). giffordbioscience.comnih.gov While a specific Kd value for this compound was mentioned in one source as 4.4 µmol/l, this was noted as differing considerably from an IC50 value, suggesting the context or methodology might be specific. muni.cz

Assessment of Association (kon) and Dissociation (koff) Rate Constants

Beyond equilibrium affinity (Kd), the rates at which a ligand binds to (association, kon) and dissociates from (dissociation, koff) its receptor provide valuable insights into the dynamic nature of the interaction and can influence the duration of the pharmacological effect. excelleratebio.combindingsolution.com The Kd is related to the kinetic rate constants by the equation Kd = koff / kon. excelleratebio.comreddit.com The dissociation rate constant (koff) is particularly important as it relates to the residence time of the ligand on the receptor, influencing the duration of target occupancy and potentially the duration of action of the drug. excelleratebio.combindingsolution.com Kinetic binding assays are employed to directly measure these association and dissociation rates. giffordbioscience.comnih.gov These assays involve monitoring the binding of a ligand to a receptor over time. giffordbioscience.com

Radioligand Binding Assay Techniques in this compound Characterization

Radioligand binding assays are considered a gold standard for characterizing ligand-receptor interactions due to their sensitivity and robustness. giffordbioscience.comoncodesign-services.com These techniques utilize a ligand labeled with a radioactive isotope to measure binding to receptors. giffordbioscience.comoncodesign-services.com Different types of radioligand binding assays exist, including saturation binding assays to determine Kd and Bmax, competitive binding assays to determine the affinity of unlabeled compounds (expressed as Ki or IC50), and kinetic binding assays to measure kon and koff. giffordbioscience.comnih.gov These methods are widely used in pharmacology to characterize receptor properties and the binding of various ligands, including beta-adrenergic blockers like this compound. nih.govoncodesign-services.com

Receptor Subtype Selectivity and Affinity Profiling of Beta-1 and Beta-2 Adrenergic Receptors

Beta-adrenergic receptors are classified into subtypes, primarily beta-1 (β1), beta-2 (β2), and beta-3 (β3), which are expressed in different tissues and mediate distinct physiological responses. cabidigitallibrary.orgdrugbank.com Beta-1 receptors are predominantly found in the heart and kidneys, while beta-2 receptors are more common in other tissues, including the lungs. cabidigitallibrary.org The selectivity of a beta-blocker for these subtypes is a critical aspect of its pharmacological profile, influencing both its therapeutic effects and potential side effects. cabidigitallibrary.orgdrugbank.com this compound has been described as a nonselective beta-adrenergic blocking agent. nih.govncats.io However, some sources suggest that ultra-short-acting beta-blockers, including this compound, mainly act on myocardial β1 receptors but can also block β2 receptors at high doses. frontiersin.orgfrontiersin.org

Quantitative Analysis of Beta-1 vs. Beta-2 Selectivity Ratios

Molecular Interactions at the Receptor Binding Site

Beta-blockers, including this compound, exert their effects by competitively binding to the active site of beta-adrenergic receptors, thereby preventing the binding of endogenous agonists such as norepinephrine (B1679862) and epinephrine (B1671497). cvpharmacology.combiorxiv.org The interaction between beta-blockers and the receptor protein is influenced by the specific functional groups present in the blocker molecule, notably the amino and hydroxyl groups, and substituted aromatic rings. mdpi.com These groups are crucial for forming complementary binding interactions with the receptor's active site. mdpi.com

The stereochemistry of beta-blocker molecules can significantly impact their interaction with receptors. biorxiv.orgmdpi.com A three-point model is often used to explain the differences in binding affinity and activity between enantiomers, where a more active stereoisomer forms more favorable binding interactions with the receptor site. mdpi.com While many beta-blockers are used as racemates, the stereochemistry plays a crucial role in their bioactivity. mdpi.com

Studies exploring the kinetic selectivity of drugs targeting beta-adrenoceptors suggest that the physicochemical properties of a molecule, such as hydrophobicity, influence its association rate and affinity for the receptor. biorxiv.org Hydrophobic interactions within the ligand binding pocket appear to play a prominent role in dictating the binding of these ligands to the β1-adrenoceptor. biorxiv.org

While specific detailed molecular interaction data for this compound at the beta-adrenergic receptor binding site were not extensively found in the search results beyond its classification as a competitive antagonist, the general principles of beta-blocker binding involving key functional groups and hydrophobic interactions apply. cvpharmacology.combiorxiv.orgmdpi.combiorxiv.org

Receptor Desensitization and Downregulation Mechanisms in Preclinical Models

Beta-adrenergic receptor desensitization and downregulation are complex processes that can occur following prolonged exposure to agonists or in certain pathological conditions like heart failure. frontiersin.org These mechanisms involve a reduced responsiveness of the receptor to stimulation and a decrease in the number of receptors on the cell surface, respectively. frontiersin.org

Receptor desensitization often involves phosphorylation of the beta-ARs by protein kinase A (PKA) and G-protein coupled receptor kinases (GRKs). frontiersin.org This phosphorylation can lead to the uncoupling of the receptor from its G protein, impairing downstream signaling. frontiersin.org Elevated GRK levels have been observed in conditions like heart failure and contribute to the pathogenesis by augmenting receptor desensitization. frontiersin.org

Downregulation, on the other hand, involves the removal of receptors from the cell surface, often through internalization and degradation. These processes can be triggered by sustained receptor activation.

While the provided search results discuss beta-adrenergic receptor desensitization and downregulation in the context of heart failure and general beta-blocker mechanisms frontiersin.org, specific detailed research findings on this compound's direct impact on receptor desensitization and downregulation mechanisms in preclinical models were not prominently featured. The literature primarily focuses on this compound's acute blocking activity and its rapid offset due to its ultra-short half-life. nih.govnih.gov The rapid metabolism of this compound by plasma esterases, resulting in a short elimination half-life of approximately 6.5 to 7.2 minutes, suggests that prolonged receptor occupancy necessary to induce significant desensitization or downregulation might be limited compared to longer-acting beta-blockers. nih.govnih.govmedchemexpress.commedchemexpress.cn

However, studies on beta-adrenergic receptor antagonists in general indicate that effective treatments, such as beta-blockers used in heart failure, are associated with re-sensitization and up-regulation of beta-ARs. frontiersin.org This suggests that while acute administration of a beta-blocker like this compound primarily involves competitive antagonism, the long-term effects of beta-blockade by other agents can influence receptor density and sensitivity. Further specific research on this compound's effects on these mechanisms in preclinical models would be necessary for a comprehensive understanding.

Data Table: this compound Beta-Blockade Activity

This compound Dose (µg/kg/min)Average % Reduction in Isoproterenol-Induced Tachycardia
0.515.1% nih.gov
2.545.9% nih.gov
5.067.0% nih.gov
15.085.9% nih.gov
50.090.3% nih.gov

Data derived from studies in healthy subjects. nih.gov

Cellular and Intracellular Mechanisms of Flestolol Action in Vitro and Ex Vivo

Transcriptional and Proteomic Changes in Response to Flestolol (B107670) in Cell Lines

This compound, as an ultra-short-acting beta-adrenergic blocking agent, exerts its primary effects by competitively inhibiting the binding of agonists like catecholamines to beta-1 and, at higher concentrations, beta-2 adrenergic receptors. frontiersin.orgnih.gov This blockade impacts the G protein-coupled receptor signaling cascade, which typically involves the activation of Gs proteins, leading to the stimulation of adenylate cyclase and increased intracellular cAMP. frontiersin.orgresearchgate.net Beta-blockade by this compound would therefore lead to a reduction in agonist-stimulated cAMP production. Changes in intracellular cAMP levels can influence the activity of protein kinase A (PKA), which in turn can phosphorylate various cellular proteins and modulate the activity of transcription factors, thereby affecting gene expression. frontiersin.orgresearchgate.net

While the theoretical basis exists for this compound to induce transcriptional and proteomic changes via its influence on beta-adrenergic signaling, experimental data specifically detailing these global molecular alterations in controlled cell line studies (in vitro) or isolated tissues (ex vivo) for this compound were not identified. Studies on other beta-blockers or related compounds in cell line models have demonstrated the potential for such analyses. For instance, research on other compounds has utilized techniques like transcriptional profiling (e.g., using databases like LINCS) to identify changes in gene expression signatures in response to treatment in various cell lines. oncotarget.comnih.gov Proteomic analyses, such as Western blotting or more comprehensive mass spectrometry-based approaches, have also been employed to assess changes in protein levels and phosphorylation states in cell models following treatment with pharmacologically active agents that modulate signaling pathways. oncotarget.comgoogle.com

However, the specific application of these high-throughput techniques to comprehensively map the transcriptional and proteomic landscape altered by this compound in relevant cell line models (such as cardiac myocytes, smooth muscle cells, or other cell types expressing beta-adrenergic receptors) is not extensively documented in the provided search results. The existing literature focuses more on the immediate pharmacological effects, pharmacokinetics, and metabolism of this compound, including its rapid hydrolysis by esterases. nih.govannualreviews.orgdntb.gov.uapatentbuddy.com

Structure Activity Relationship Sar Studies and Chemical Biology of Flestolol

Identification of Key Pharmacophores for Beta-Adrenergic Receptor Interaction

Beta-adrenergic receptor antagonists typically share common structural features, or pharmacophores, essential for binding to the receptor. These features facilitate interactions such as hydrogen bonding, ionic interactions, and hydrophobic contacts within the receptor binding site ijrpc.com. Key pharmacophores generally include a secondary amine group, a hydroxyl group on the side chain, and an aromatic ring system ijrpc.com.

For beta-blockers, the presence of a branched N-alkyl functional moiety is important for fitting into hydrophobic pockets of the receptor. The secondary amino group is crucial for ionic bonding interactions, while the hydroxyl group on the side chain is essential for hydrogen bonding with the receptor ijrpc.com. The aromatic ring system also plays a significant role in binding ijrpc.com.

Systematic Chemical Modifications and Their Impact on Receptor Affinity and Selectivity

Systematic chemical modifications to the core structure of beta-blockers have been extensively studied to modulate their receptor affinity, selectivity for beta-receptor subtypes (β1, β2, β3), and pharmacokinetic properties, including duration of action ijrpc.compharmaguideline.com.

Role of Ester Group Insertion on Pharmacological Duration

A key structural modification employed in the design of ultra-short-acting beta-blockers like Flestolol (B107670) is the insertion of a metabolically labile ester group ingentaconnect.comcabidigitallibrary.org. This ester linkage is strategically placed within the molecule to be susceptible to rapid hydrolysis by esterases present in plasma or erythrocytes ingentaconnect.com. The quick enzymatic cleavage of the ester group leads to the formation of inactive metabolites, thereby ensuring a very short elimination half-life and a rapid offset of pharmacological effect nih.govnih.gov. This contrasts with beta-blockers that are primarily metabolized by the liver, which generally have longer half-lives cabidigitallibrary.org.

The incorporation of the ester group in the connecting chain of phenoxyaminopropanols has been shown to influence the beta-adrenergic receptor blocking activity ingentaconnect.com.

Influence of Substituents on Aromatic Rings on Potency and Selectivity

Substituents on the aromatic rings of beta-blockers can significantly influence their potency and selectivity for different beta-adrenergic receptor subtypes ijrpc.compharmaguideline.com. For instance, in some beta-blocker series, a suitable size para substitution on the aromatic ring, in the absence of a meta substituent, is a common structural property associated with beta-1 adrenoreceptor antagonism pharmaguideline.com. Modifications to the aromatic system, such as the introduction of heterocyclic rings or variations in lipophilicity through different substituents, can alter the drug's interaction with the receptor binding site ijrpc.com.

Studies on novel ultrashort-acting beta-blockers, which can be considered functional analogues of aryloxyaminopropanol, have involved replacing the original ether group with an ester functional group and substituting the aromatic part in the para-position with groups like methyl or butyl esters of carbamic acid, or methoxy (B1213986) or butoxy groups cabidigitallibrary.org. The basic part of this compound includes a 2-phenoxyethylamine (B128699) structure with a fluorine atom in the ortho-position cabidigitallibrary.org. A bulky 2-fluorophenyloxy substituent in the aliphatic part of the molecule is thought to increase affinity towards beta-adrenergic receptors cabidigitallibrary.org.

Design and Synthesis of Novel this compound Analogs for Mechanistic Probing

The design and synthesis of novel this compound analogs are valuable approaches for further investigating the structural requirements for beta-adrenergic receptor interaction and the mechanisms underlying the compound's pharmacological profile. By systematically altering specific parts of the this compound structure, researchers can probe the impact of these changes on receptor binding, functional activity, and metabolic stability.

Multi-Step Synthetic Routes and Methodological Innovations

The synthesis of this compound and its analogs typically involves multi-step synthetic routes. A reported synthesis of this compound involves the acylation of 2-Fluorobenzoyl chloride with glycidol (B123203) to produce an epoxide intermediate, 2,3-Epoxypropyl 2-Fluorobenzoate. This intermediate then reacts with (2-Amino-2-methyl-propyl)-urea, which is obtained from the reaction of 1,1-dimethylethylenediamine with urea, to yield this compound wikipedia.org.

Novel derivatives of arylcarbonyloxyaminopropanols, which are related in structure to beta-adrenergic receptor blocking phenoxyaminopropanoles, have been synthesized via a four-step method ingentaconnect.com. This general method has been used to prepare compounds where an ester group is inserted between the aromatic and amine moieties of the connecting chain ingentaconnect.com. The synthesis of such analogs often involves reactions like the formation of carbalkoxyaminobenzoic acids, followed by conversion to acid chlorides and subsequent reactions with epoxides and amines ingentaconnect.com.

Computational Chemistry and Molecular Docking Studies of this compound-Receptor Interactions

Computational chemistry techniques, such as molecular docking, play an increasingly important role in understanding the interaction between ligands like this compound and their target receptors at an atomic level. These studies can provide insights into the preferred binding poses, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex, and the relative binding affinities of different compounds.

Molecular docking simulations can help predict how this compound fits into the binding site of beta-adrenergic receptors, identifying key amino acid residues involved in the interaction. This information, combined with SAR data, can guide the rational design of new analogs with improved potency, selectivity, or pharmacokinetic properties. While specific detailed computational studies on this compound were not extensively found in the provided search results, such methods are commonly applied to beta-blockers to understand their receptor interactions and predict the effects of structural modifications ijrpc.com.

Stereochemistry and Enantiomeric Purity in this compound's Pharmacological Profile

This compound, like many beta-adrenergic blockers, possesses a chiral center, which gives rise to the existence of stereoisomers cabidigitallibrary.orgresearchgate.net. These stereoisomers, specifically enantiomers, can exhibit significant differences in their pharmacological effects and activities due to the chiral nature of biological systems, such as receptors and enzymes cabidigitallibrary.orgnih.gov. The interaction of chiral substances with biomolecules is determined by their differing potentials to undergo stereospecific reactions cabidigitallibrary.org.

While many beta-blockers are administered clinically as racemic mixtures, meaning they contain equal amounts of both enantiomers, the pharmacological activity often resides predominantly in one specific enantiomer nih.govchapman.edu. For beta-blockers with a single chiral center of the aryloxypropanolamine type, the S-(-)-enantiomer typically possesses a much greater affinity for binding to β-adrenergic receptors and is significantly more potent in eliciting the desired beta-blocking activity compared to the R-(+)-enantiomer nih.govchapman.edu. The reported S:R activity ratio for cardiac beta-blocking activity in this class of drugs can range widely, from 33 to 530 nih.govchapman.edu.

PropertyThis compound (Racemate)R-enantiomerS-enantiomer
Beta-blocking activityPresentDetails neededDetails needed
Alpha-blocking activityPotentialDetails neededDetails needed

Preclinical Pharmacological Investigation Methodologies and Models

In Vitro Tissue Preparations for Organ Bath Studies

Organ bath studies are a classical in vitro technique used to assess the effects of drugs on the contractile properties of isolated tissues nih.gov. This method allows for precise control of the tissue environment and drug concentrations.

Isolated Cardiac Tissue Models (e.g., Atrial Muscle, Papillary Muscle)

Isolated cardiac tissue preparations, such as atrial muscle and papillary muscle, are used to evaluate the direct effects of flestolol (B107670) on heart rate and contractility nih.govresearchgate.net. Studies using isolated cardiac tissues from guinea pigs have shown that this compound is a potent beta-blocker in these preparations, with an atrial pA2 value of 8.01 nih.gov. The pA2 value is a measure of the antagonist's affinity for the receptor; a higher pA2 indicates a greater affinity. This compound has been reported to be without intrinsic sympathomimetic action in isolated tissues nih.gov. Direct cardiac depression with this compound was observed only at concentrations significantly higher than those required for beta-blockade nih.gov.

Isolated Vascular or Airway Smooth Muscle Preparations

Isolated vascular and airway smooth muscle preparations are utilized to assess the effects of this compound on smooth muscle tone and reactivity mediated by beta-adrenergic receptors nih.govnih.govresearchgate.net. Studies in isolated tracheal tissues from guinea pigs have demonstrated this compound's beta-blocking properties in the airways, with a tracheal pA2 value of 8.16 nih.gov. This indicates that this compound is a nonselective beta-blocker, affecting both beta-1 receptors (primarily in the heart) and beta-2 receptors (found in airways and blood vessels) nih.govfrontiersin.org. This compound did not exhibit direct effects on hindlimb vascular resistance in anesthetized dogs, suggesting its vascular effects are primarily mediated through beta-blockade nih.gov.

Cell-Based Assays for Receptor Activation and Signaling Pathway Analysis

Cell-based assays provide a controlled environment to study drug interactions with specific receptors and their downstream signaling pathways oup.comnih.govrevvity.com. These assays can help determine the potency and selectivity of this compound for different beta-adrenergic receptor subtypes and investigate the intracellular mechanisms affected by its binding frontiersin.org. While specific detailed findings on this compound using cell-based assays for signaling pathway analysis were not extensively detailed in the provided search results, such methods are standard in characterizing receptor activation and the subsequent cellular responses, such as changes in cyclic adenosine (B11128) monophosphate (cAMP) levels, which are modulated by beta-adrenergic receptors frontiersin.orgrevvity.com. Beta-adrenergic receptors are Gs-coupled receptors whose stimulation activates adenylate cyclase and protein kinase A (PKA), while Gi-coupled receptors inhibit this pathway frontiersin.orgrevvity.com.

In Vivo Animal Models for Systemic Pharmacological Characterization

In vivo animal models are crucial for evaluating the systemic effects of this compound on cardiovascular function and other physiological parameters in a living organism medchemexpress.comtargetmol.comcsfarmacie.czvivonics-preclinical.comkegg.jp. These studies provide insights into the pharmacodynamic effects and help bridge the gap between in vitro findings and potential clinical applications.

Rodent Models for Cardiovascular System Assessment (e.g., Heart Rate, Contractility Measurements via Telemetry)

Rodent models, particularly rats and rabbits, are frequently used to assess the cardiovascular effects of this compound, such as changes in heart rate and blood pressure targetmol.comcsfarmacie.czvivonics-preclinical.comenvigo.comnih.gov. Telemetry is a valuable technique in these studies, allowing for continuous, unrestrained monitoring of physiological parameters in conscious animals vivonics-preclinical.comenvigo.comjustia.comvivonics-preclinical.com.

Studies in conscious rabbits have shown that intravenous infusion of this compound produces dose-dependent bradycardia (slowing of heart rate) without significant effects on mean arterial pressure nih.gov. This bradycardic effect was titratable, meaning the desired heart rate could be achieved by adjusting the infusion rate nih.gov. This compound also attenuated isoproterenol-induced tachycardia and hypotension in reserpinized rabbits, confirming its beta-blocking activity nih.gov. In normotensive rats, invasive monitoring has been used to assess changes in systolic blood pressure and heart rate following intravenous administration of compounds, including this compound csfarmacie.cz. These studies contribute to understanding the in vivo potency and duration of action of this compound on key cardiovascular parameters csfarmacie.cznih.gov.

Canine Models for Cardiovascular System Assessment

Canine models are often used for more comprehensive cardiovascular assessments due to their physiological similarities to humans vivonics-preclinical.comkegg.jpinotiv.com. Studies in anesthetized and conscious dogs have been instrumental in characterizing the systemic hemodynamic effects of this compound nih.govnih.govnih.govnih.gov.

In anesthetized dogs, this compound produced steady-state beta-blockade within 20 minutes of initiating intravenous infusions nih.gov. Recovery from this beta-blockade was rapid, with approximately 80% recovery observed within 17-20 minutes after discontinuing the infusion nih.gov. This compound caused dose-dependent inhibition of heart rate responses to sympathetic nerve stimulation and attenuated the effects of isoproterenol (B85558) nih.gov.

A canine model of transient exercise-induced myocardial dysfunction, designed to mimic exertional angina pectoris in humans, has also been used to evaluate this compound nih.govoup.com. In this model, this compound infusion significantly reduced the exercise-induced increase in left ventricular positive dP/dtmax (a measure of contractility) and caused minor reductions in heart rate and systolic blood pressure nih.gov. These effects led to a decrease in myocardial oxygen demand and an improvement in regional myocardial function in the ischemic area nih.gov. The functional improvement was transient, disappearing after the this compound infusion was stopped, consistent with its short duration of action nih.gov. These canine studies highlight this compound's ability to exert beneficial cardiovascular effects in relevant disease models nih.govnih.gov.

Evaluation of Electrophysiological Parameters in Animal Models

Electrophysiological studies in animal models are crucial for assessing the effects of beta-blockers like this compound on cardiac electrical activity. These studies typically involve monitoring parameters such as heart rate and the QT interval.

Research in conscious rabbits demonstrated that intravenous infusion of this compound produced dose-dependent bradycardia without significantly affecting mean arterial pressure. researchgate.net This indicates a direct effect on heart rate mediated through beta-adrenergic blockade. The ability to titrate the desired level of heart rate by adjusting the infusion dose highlights the compound's rapid onset and offset of action, consistent with its short half-life. researchgate.net

Electrophysiological and hemodynamic effects of this compound have been reported to be similar to those of other beta-blockers. nih.govresearchgate.net However, a key distinction is the rapid reversal of this compound-induced effects, typically within 30 minutes following discontinuation, due to its short half-life. nih.govresearchgate.net

Studies evaluating electrophysiological parameters often involve inducing tachycardia, for example, using isoproterenol, to assess the ability of the beta-blocker to attenuate the increased heart rate. This compound has been shown to produce a dose-dependent attenuation of isoproterenol-induced tachycardia in animal models. nih.govresearchgate.net

While specific detailed data tables on this compound's electrophysiological effects in animal models were not extensively available in the search results, the findings consistently indicate its ability to reduce heart rate and attenuate induced tachycardia in a dose-dependent manner, with rapid recovery upon discontinuation.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling Approaches in Animal Studies

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is an important approach in preclinical studies to understand the relationship between drug exposure and its pharmacological effects. nih.gov This involves characterizing the absorption, distribution, metabolism, and excretion (PK) of a compound and correlating these parameters with the observed physiological or biochemical responses (PD). nih.gov

PK/PD modeling in animal studies helps predict target organ concentrations, determine appropriate dosing concentrations and frequencies, and provides insights for interspecies scaling to anticipate human responses. nih.govbiorxiv.orgmdpi.com Physiologically based pharmacokinetic (PBPK) models, which simulate the anatomical structure and blood flow to organs and tissues, are increasingly used to integrate in vitro and in silico data with in vivo animal data. mdpi.comvietnamjournal.rumdpi.com

For this compound, studies have examined the relationship between its blood concentrations and beta-adrenergic blockade. A good correlation has been observed between this compound blood concentrations and the degree of beta-adrenergic blockade. nih.govresearchgate.net This suggests that PK/PD modeling could effectively describe the time course and intensity of this compound's effects based on its concentration in the bloodstream.

Although detailed PK/PD modeling data specific to this compound in animal models were not readily found in the provided search results, the principle of correlating this compound blood levels with its beta-blocking effects has been established. nih.govresearchgate.net This correlation is fundamental to developing PK/PD models that can predict the pharmacological response based on the administered dose and the resulting drug concentrations in the body.

Ex Vivo Analysis of Receptor Occupancy and Ligand Binding in Animal Tissues

Ex vivo analysis of receptor occupancy and ligand binding in animal tissues provides direct evidence of a compound's interaction with its target receptors. This technique involves administering the test compound to an animal, harvesting the relevant tissue, and then measuring the extent to which the compound occupies its target receptors in the tissue samples outside the living organism. giffordbioscience.cominvivopharm.com

Receptor occupancy is typically determined by measuring the ability of the administered drug to compete with the binding of a radiolabeled ligand to the receptor in the harvested tissue. giffordbioscience.cominvivopharm.com This can be done by incubating tissue sections or homogenates with a radiotracer and measuring the inhibition of radiotracer binding by the drug already bound to the receptors in the tissue. giffordbioscience.cominvivopharm.comnih.gov Autoradiographic imaging can be used to quantify radioactivity and visualize receptor distribution and occupancy. invivopharm.com

For beta-adrenergic receptor antagonists like this compound, ex vivo studies would involve assessing the occupancy of beta-adrenergic receptors in target tissues such as the heart or other relevant organs from treated animals. These studies can help determine the dose or plasma concentration of the drug required to achieve a certain level of receptor occupancy, which can then be correlated with the observed pharmacological effects. giffordbioscience.cominvivopharm.com

While the search results did not provide specific data tables or detailed findings of ex vivo receptor occupancy or ligand binding studies conducted with this compound in animal tissues, the methodology is a standard practice in preclinical pharmacology to confirm target engagement and understand the relationship between drug exposure and receptor interaction. Studies on other compounds, such as P2X7 antagonists, illustrate the application of ex vivo receptor occupancy assays to demonstrate dose-dependent occupancy in rat cortex and correlate it with exposure levels. nih.gov Similarly, ligand binding studies have been used to investigate beta-adrenergic receptor expression in tissues like the rat ventral prostate. researchgate.net

Metabolic Fate and Biotransformation Pathways of Flestolol Preclinical Investigation

Identification of Major Metabolites in Animal Species

Characterization of Enzymes Responsible for Flestolol (B107670) Hydrolysis

The rapid hydrolysis of this compound is primarily mediated by esterase enzymes. nih.govnih.govresearchgate.netcabidigitallibrary.org These enzymes are widely distributed in the body and play a crucial role in the metabolism of drugs containing ester or amide bonds. annualreviews.orgresearchgate.netingentaconnect.comusc.eduresearchgate.net

Role of Plasma Esterases (Carboxylesterases)

Plasma esterases, particularly carboxylesterases (CEs), are identified as the primary enzymes responsible for the rapid metabolism of this compound in various species, including humans, dogs, rats, and guinea pigs. nih.govnih.govcabidigitallibrary.orgresearchgate.netingentaconnect.comusc.edu Studies have shown that esterase activity against this compound is present in the plasma of these species. nih.gov Purified human serum cholinesterase has demonstrated high activity towards this compound. nih.gov The rapid hydrolysis by plasma esterases contributes significantly to this compound's ultra-short duration of action. nih.govresearchgate.netcabidigitallibrary.org

The rate of esterase activity with this compound varies among species, with activity being greatest in humans and guinea pigs, followed by dogs and rats. nih.gov Inhibition studies using compounds like echothiophate, eserine, and sodium fluoride (B91410) have further characterized the esterases involved in this compound metabolism in the blood of different species. nih.gov For instance, esterase activity in human, dog, and rat blood was inhibited by these agents, while guinea pig blood esterase activity showed a different inhibition profile. nih.gov

Metabolic interaction studies have indicated that other ester-containing compounds, such as succinylcholine, procaine, and chloroprocaine, can interfere with the metabolism of this compound in human blood. nih.gov Succinylcholine, for example, was shown to prolong the in vitro half-life of this compound in dog blood. nih.gov Polymorphisms in carboxylesterases can also influence the rate of this compound metabolism, as observed in individuals with atypical forms of serum cholinesterase where the metabolism rate decreased. nih.gov Polymorphic metabolism of this compound by a carboxylesterase has also been observed in New Zealand White rabbits, showing a bimodal distribution of hydrolysis rates in blood and cornea. nih.govresearchgate.netvettimes.co.uk

Investigation of Phase I and Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation) in Preclinical Species

This compound is primarily metabolized via hydrolysis (a Phase I reaction catalyzed by esterases). nih.govnih.govresearchgate.netingentaconnect.comusc.edu While hydrolysis is the dominant metabolic pathway, information regarding further Phase I reactions (beyond hydrolysis) or Phase II metabolic reactions such as glucuronidation and sulfation specifically for this compound in preclinical species was not extensively detailed in the provided search results. Generally, Phase II reactions involve the conjugation of a drug or its Phase I metabolites with endogenous compounds like glucuronic acid or sulfate (B86663), leading to more water-soluble products that are easily excreted. dokumen.pub Some sulfate metabolites can be labile. dokumen.pub However, the rapid and extensive hydrolysis of this compound by esterases suggests that the resulting carboxylic acid and alcohol metabolites are likely the main substrates for subsequent elimination or potential further metabolism.

Excretion Pathways and Mass Balance Studies in Preclinical Species

Comparative Preclinical Pharmacological Analyses of Flestolol

Comparison with Other Ultrashort-Acting Beta-Adrenergic Receptor Antagonists (e.g., Esmolol (B25661), Landiolol)

Flestolol (B107670) is often compared to esmolol and landiolol (B1674458) due to their shared characteristic of an ultrashort duration of action, which is advantageous in critical care settings where rapid control and reversibility of beta-blockade are desired. researchgate.netfrontiersin.org

Comparative Receptor Binding and Selectivity Profiles

This compound is described as a nonselective beta-adrenergic blocking agent. nih.gov In contrast, esmolol and landiolol are known to be cardioselective, primarily targeting beta-1 (β1) receptors, although they can affect beta-2 (β2) receptors at higher doses. frontiersin.orgwikipedia.orgmdpi.com Studies comparing landiolol and esmolol have shown that landiolol exhibits higher selectivity for β1-adrenergic receptors over β2-adrenergic receptors compared to esmolol. researchgate.netmdpi.comnih.gov For instance, landiolol has demonstrated a β1/β2 selectivity ratio of 216-fold to 255-fold, while esmolol's ratio is around 30-fold to 33-fold. researchgate.netmdpi.comnih.gov The principal metabolite of landiolol (M1) also shows β1-selectivity, albeit with very low affinity. nih.gov

Comparative Modulation of Cellular Signaling Cascades

Beta-adrenergic receptors are G protein-coupled receptors that primarily couple to Gs proteins, leading to the activation of adenylate cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. medchemexpress.commedchemexpress.com This, in turn, activates protein kinase A (PKA), mediating various downstream cellular events. medchemexpress.comfrontiersin.org Beta-blockers, as antagonists, inhibit these effects. Some beta-blockers may also exhibit partial agonist activity or signaling bias, affecting other pathways like the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Studies comparing landiolol and esmolol have indicated that both can cause a modest increase in cAMP levels but a more robust increase in ERK1/2 phosphorylation, suggesting partial agonist activity with a signaling bias. nih.gov this compound, being a beta-adrenergic antagonist, would be expected to attenuate the effects of agonists on these signaling cascades, but specific detailed comparative data on its modulation of cellular signaling pathways relative to esmolol and landiolol were not extensively found in the search results.

Differential Effects on Physiological Parameters in Animal Models

Preclinical studies in animal models, such as dogs and rabbits, have been used to evaluate the physiological effects of ultrashort-acting beta-blockers, including this compound, esmolol, and landiolol. nih.govresearchgate.netscispace.com this compound has been shown to produce a dose-dependent attenuation of isoproterenol-induced tachycardia in animal models. nih.govnih.gov Its electrophysiologic and hemodynamic effects are reported to be similar to other beta-blockers, with the key difference being the rapid reversal of effects upon discontinuation due to its short half-life. nih.gov

Comparisons between landiolol and esmolol in animal models have revealed differential effects on heart rate and blood pressure. In rabbits, landiolol demonstrated a more potent negative chronotropic effect (heart rate reduction) and significantly less effect on blood pressure compared to esmolol. researchgate.netscispace.com Esmolol produced dose-dependent decreases in mean arterial pressure, which were not as pronounced with landiolol. scispace.com Landiolol's higher β1-selectivity is believed to contribute to its ability to reduce heart rate effectively with less impact on blood pressure compared to esmolol. researchgate.netmdpi.com

Data on the direct comparative physiological effects of this compound against both esmolol and landiolol in the same animal models and studies were limited in the search results. However, this compound's nonselective nature suggests it might exhibit different physiological effects compared to the more β1-selective esmolol and landiolol, potentially impacting both heart rate (via β1) and other systems like bronchial smooth muscle (via β2).

Here is a summary table comparing some preclinical characteristics of this compound, Esmolol, and Landiolol based on the available information:

FeatureThis compoundEsmololLandiolol
Beta-Adrenergic SelectivityNonselective nih.govβ1-selective (cardioselective) frontiersin.orgwikipedia.orgHighly β1-selective (cardioselective) researchgate.netmdpi.comnih.gov
Elimination Half-life (approx.)6.5 minutes nih.govmedchemexpress.cn9 minutes researchgate.netwikipedia.org4 minutes researchgate.netmdpi.com
MetabolismPlasma esterases nih.govRed blood cell esterases wikipedia.orgPlasma esterases nih.gov
Effect on Heart RateDose-dependent reduction (in response to isoproterenol) nih.govnih.govDose-dependent reduction researchgate.netscispace.comMore potent dose-dependent reduction than esmolol (in rabbits) researchgate.netscispace.com
Effect on Blood PressureAttenuation of isoproterenol-induced increase in systolic blood pressure nih.govDose-dependent decrease scispace.comLess effect on blood pressure than esmolol (in rabbits) researchgate.netscispace.com
Intrinsic Sympathomimetic ActivityAbsent nih.govAbsent wikipedia.orgAbsent mdpi.com

Differential Effects on Adrenergic Receptor Subtypes Across Various Preclinical Species

The distribution and density of adrenergic receptor subtypes (α1, α2, β1, β2, β3) can vary across different tissues and species. medchemexpress.comnih.govguidetopharmacology.orgdntb.gov.ua This variability can influence the pharmacological effects of adrenergic agents. This compound is characterized as a nonselective beta-blocker, meaning it is expected to block both β1 and β2 receptors. nih.gov While the search results confirm this compound's nonselectivity, detailed preclinical studies specifically examining its differential effects on adrenergic receptor subtypes across a wide range of preclinical species were not prominently featured.

However, research on other beta-blockers highlights the importance of considering species differences in receptor expression and pharmacology. For example, studies comparing beta-adrenergic receptor localization in the brains of rats and guinea pigs showed dramatic differences in the regional distribution and density of β1 and β2 subtypes. nih.gov This suggests that the observed effects of a nonselective beta-blocker like this compound could vary depending on the species studied and the specific tissues examined. The metabolism of this compound by carboxylesterases has also been studied in different species, including New Zealand white rabbits, indicating potential species-specific metabolic profiles that could influence its effects. mdpi.com

Pharmacological Synergism or Antagonism with Other Molecular Probes in Preclinical Settings

Beta-adrenergic receptors can interact with other signaling pathways and receptors, including opioid peptide receptors, as both belong to the GPCR family and can mediate similar cellular signal transduction cascades. frontiersin.org Preclinical studies have explored potential interactions between beta-blockers and other molecular probes or drugs, particularly in the context of pain modulation. frontiersin.orgnih.gov

Beta-adrenergic receptor antagonists have been investigated for their potential antinociceptive effects and their ability to interact with opioid analgesics in preclinical settings. frontiersin.orgnih.gov Studies have suggested that beta-blockers might exert antinociceptive effects by blocking TTX-resistant Na+ channels. frontiersin.org Furthermore, the use of beta-blockers has been shown to enhance the analgesic effect of morphine in animal models, potentially through mechanisms involving decreased cardiac output affecting the pharmacokinetics of opioids. frontiersin.orgfrontiersin.org

While research has explored these interactions with beta-blockers in general, and specifically with esmolol and landiolol in some pain models, detailed preclinical data specifically on this compound's pharmacological synergism or antagonism with a broad range of other molecular probes were not extensively found in the provided search results. However, given this compound's activity as a beta-adrenergic antagonist, it is plausible that it could participate in similar interactions with other signaling pathways and molecular probes as observed with other beta-blockers. The extent and nature of these interactions would likely depend on the specific probe and the experimental context.

Advanced Research Directions and Methodological Innovations in Flestolol Studies

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Flestolol (B107670) Effects

Omics technologies, such as proteomics and metabolomics, offer powerful tools for a comprehensive understanding of the biological impact of drugs like this compound at a system level. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the complete set of metabolites within a biological sample. The application of these technologies can help elucidate how this compound influences protein expression profiles and metabolic pathways.

While specific studies detailing the application of proteomics or metabolomics directly to this compound are limited in the provided search results, the potential of these approaches in understanding drug action is well-recognized. For instance, omic technologies, including transcriptomics, proteomics, and metabolomics, are considered promising approaches to indirectly detect the physiological action of substances by analyzing changes in biological molecules. researchgate.net Integrating data from genomics, proteomics, and metabolomics is seen as essential for understanding the complexity of biological systems and how interacting components lead to complex behaviors and how these change under different conditions. dokumen.pub Databases linking genomics, proteomics, metabolomics, and metabonomics are being developed for applications such as predicting the toxicity of molecules. patentbuddy.com

Applying these technologies to this compound research could involve:

Proteomics: Analyzing changes in the expression or modification of beta-adrenergic receptors or downstream signaling proteins in response to this compound. This could provide insights into receptor regulation and the molecular basis of this compound's effects.

Metabolomics: Identifying alterations in metabolic profiles in tissues or biofluids following this compound administration. This could reveal affected pathways related to energy metabolism, lipid signaling, or neurotransmitter turnover, providing a broader picture of the drug's systemic impact.

Studies have investigated the polymorphic metabolism of this compound and other ester-containing compounds by carboxylesterase in animal models, highlighting the importance of understanding enzymatic breakdown pathways, which could be further explored using metabolomic approaches to identify and quantify metabolites. dokumen.pubsoton.ac.uk

Utilization of Advanced Imaging Techniques for Receptor Dynamics and Cellular Localization

Advanced imaging techniques can provide spatial and temporal information about drug-receptor interactions and the cellular distribution of compounds. For beta-blockers like this compound, this could involve visualizing receptor binding, internalization, and trafficking, as well as the localization of the drug within cells and tissues.

While direct studies using advanced imaging for this compound's receptor dynamics were not prominently found, research on imaging beta-adrenoceptors in the brain using techniques like PET imaging highlights the potential of such methods in visualizing receptor distribution and potentially studying ligand binding in living systems. researchgate.net The development of radioligands with appropriate properties, such as affinity and lipophilicity, is crucial for successful receptor imaging. researchgate.net

Applying advanced imaging to this compound studies could involve:

Fluorescence Microscopy: Using fluorescently labeled this compound or antibodies against beta-adrenergic receptors to visualize their localization and interaction in live cells. This could help understand how this compound binds to and affects receptor distribution on the cell surface or within intracellular compartments.

PET Imaging: Developing a radiolabeled this compound analog for in vivo imaging of beta-adrenergic receptor occupancy in different organs. This could provide valuable data on drug distribution and receptor engagement in living subjects.

Super-resolution Microscopy: Investigating the precise localization and dynamics of beta-adrenergic receptors at the nanoscale, potentially revealing how this compound influences receptor clustering or interaction with other cellular components.

Understanding receptor dynamics and cellular localization through advanced imaging can provide crucial insights into the pharmacodynamics of this compound beyond simple binding affinity.

Systems Pharmacology Approaches for Network-Level Understanding of this compound Action

Systems pharmacology integrates data from various sources, including genomics, proteomics, metabolomics, and phenotypic observations, to create computational models that describe the complex interactions within biological systems and how drugs perturb these networks. This approach moves beyond the traditional focus on a single drug target to understand the broader effects of a compound.

While specific systems pharmacology studies on this compound were not detailed, the concept of an integrated systems biology approach is recognized as essential for bridging large amounts of data from multidimensional omics studies to understand how individual components form biological systems and how they behave. dokumen.pub Systems biology approaches are crucial for understanding complex system behaviors resulting from interacting components. dokumen.pub

Applying systems pharmacology to this compound could involve:

Network Modeling: Constructing computational models of the beta-adrenergic signaling pathway and related downstream networks. Simulating the effects of this compound on these networks could predict system-level responses and identify potential off-target effects or compensatory mechanisms.

Data Integration: Integrating omics data (as discussed in 8.1) with pharmacological data (e.g., binding affinities, functional assays) and clinical observations to build more comprehensive models of this compound's action.

Pathway Analysis: Using computational tools to analyze how this compound affects multiple interconnected pathways, potentially revealing novel mechanisms of action or explaining observed physiological effects.

Systems pharmacology can provide a holistic view of how this compound interacts with the complex biological landscape, potentially identifying new therapeutic opportunities or predicting variability in response.

Development of Novel In Vitro Models for Mechanistic Deconvolution

Traditional in vitro models, such as cell lines expressing target receptors, are fundamental for studying drug mechanisms. However, novel and more complex in vitro systems are being developed to better mimic the in vivo environment and provide more detailed mechanistic insights.

Research on ultra-short-acting beta-blockers like esmolol (B25661) has utilized in vitro models, such as studies on isolated ventricular cardiomyocytes to assess the influence of compounds on ion membrane currents. researchgate.net In vitro studies have also investigated the effects of esmolol on synaptic signal transmission in brain stem slices. nih.gov These studies demonstrate the utility of in vitro models in dissecting the cellular and ionic mechanisms of beta-blockers. Novel in vitro models are also being developed to study drug delivery barriers in specific tissues, such as the posterior segment of the eye. mdpi.com

Developing novel in vitro models for this compound research could include:

3D Cell Cultures: Utilizing 3D cell culture systems, such as organoids or spheroids derived from cardiac or vascular tissues, to better replicate the cellular environment and interactions found in vivo.

Microfluidic Devices: Creating microfluidic chips that simulate blood flow and tissue barriers to study this compound distribution, metabolism, and interaction with endothelial or cardiac cells in a dynamic setting.

Co-culture Systems: Developing co-culture models involving different cell types relevant to this compound's action (e.g., cardiomyocytes, fibroblasts, endothelial cells) to study complex cellular interactions and signaling in response to the drug.

Induced Pluripotent Stem Cell (iPSC)-derived Models: Using iPSC-derived cardiomyocytes or other relevant cell types from individuals with different genetic backgrounds to study variability in response to this compound and identify potential biomarkers.

These advanced in vitro models can provide a more physiologically relevant platform for dissecting the intricate mechanisms of this compound at a cellular and tissue level.

Integration of Artificial Intelligence and Machine Learning in this compound Analog Design and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and development, including the design of novel compounds and the prediction of structure-activity relationships (SAR). These computational approaches can analyze large datasets to identify patterns and predict the properties of new molecules.

Integrating AI and ML into this compound research could involve:

De Novo Design: Using generative AI models to design novel this compound analogs with desired properties, such as improved selectivity, altered metabolism, or enhanced potency.

SAR Prediction: Applying ML algorithms to build predictive models that relate the chemical structure of this compound and its analogs to their biological activity (e.g., beta-receptor binding affinity, functional effects). This can help guide the synthesis and testing of new compounds.

Pharmacokinetic Prediction: Using ML to predict the pharmacokinetic properties of this compound analogs, such as their metabolic stability (e.g., by plasma esterases), distribution, and clearance, based on their chemical structure.

Toxicity Prediction: Employing AI models to predict potential toxicological liabilities of this compound analogs early in the discovery process.

AI and ML can significantly accelerate the process of identifying and optimizing this compound-like compounds by efficiently exploring the vast chemical space and predicting the properties of potential drug candidates.

Q & A

Q. What experimental designs mitigate confounding variables in studies comparing this compound to landiolol?

  • Methodological Answer : Employ crossover designs in large animal models (e.g., swine):
  • Randomize treatment sequences (this compound vs. landiolol) with washout periods ≥5 half-lives.
  • Control for hemodynamic drift via sham-operated groups.
  • Use blinded data analysis to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.